molecular formula C19H24N4O B12529213 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675123-06-5

3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-

Cat. No.: B12529213
CAS No.: 675123-06-5
M. Wt: 324.4 g/mol
InChI Key: ZKSDKLTUQWKPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes pyridine rings and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves the reaction of 3-pentanol with 2-pyridinecarboxaldehyde under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the imine bonds. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- with minimal impurities. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings and imine groups play a crucial role in binding to these targets, modulating their activity. The compound’s ability to form stable complexes with metals also contributes to its mechanism of action in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- is unique due to its specific combination of pyridine rings and imine groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with metals sets it apart from similar compounds .

Properties

CAS No.

675123-06-5

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

1,5-bis(1-pyridin-2-ylethylideneamino)pentan-3-ol

InChI

InChI=1S/C19H24N4O/c1-15(18-7-3-5-11-22-18)20-13-9-17(24)10-14-21-16(2)19-8-4-6-12-23-19/h3-8,11-12,17,24H,9-10,13-14H2,1-2H3

InChI Key

ZKSDKLTUQWKPIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC(CCN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.